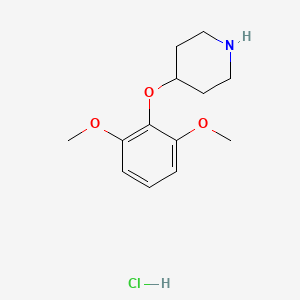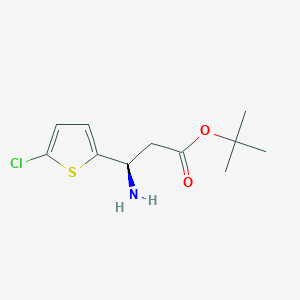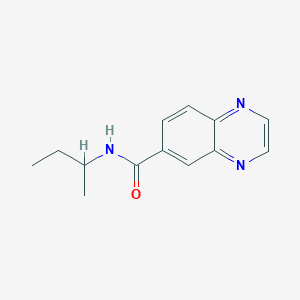![molecular formula C20H19N5O2 B2450782 N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine CAS No. 384799-62-6](/img/structure/B2450782.png)
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine
概要
説明
“N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidinamine core, which is a type of heterocyclic compound. These types of compounds are often found in many pharmaceuticals and biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidinamine core, followed by the attachment of the phenyl rings. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidinamine core with phenyl rings attached. The presence of the methoxy groups on one of the phenyl rings could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could influence its solubility, while the pyrazolo[3,4-d]pyrimidinamine core could influence its reactivity .科学的研究の応用
Molecular Structure and Hydrogen Bonding
Research on derivatives of pyrazolo[3,4-d]pyrimidine, structurally similar to N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine, has provided insights into their molecular structures and hydrogen bonding patterns. Studies have revealed the formation of hydrogen-bonded sheets and frameworks, indicating the importance of hydrogen bonding in their crystalline structures (Trilleras et al., 2008) (Trilleras et al., 2009).
Pharmacophore Modeling and Drug Discovery
The compound family has been used in pharmacophore modeling for drug discovery, particularly in the search for CK1 inhibitors, highlighting its potential in therapeutic applications (Yang et al., 2012).
Synthesis and Characterization
Extensive research has focused on the synthesis and characterization of various derivatives. These studies provide valuable information on the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Hayvalı et al., 2010) (Rahmouni et al., 2014).
Interaction with DNA and Cytotoxicity
One study synthesized a derivative and evaluated its interaction with DNA and cytotoxicity against drug-resistant cell lines, shedding light on its potential in cancer therapy (Matiadis et al., 2020).
Antibacterial Activity and Computational Study
Compounds in this class have shown promising antibacterial activity, with computational studies supporting these findings. This indicates potential applications in developing new antibacterial agents (Khan et al., 2014).
Antiproliferative and Proapoptotic Agents
Research has demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, indicating their utility in cancer treatment (Carraro et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. For example, if it were a potential pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-5-4-6-15(9-13)25-20-16(11-23-25)19(21-12-22-20)24-14-7-8-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVYEPEGSUFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)

![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/no-structure.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)


![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)
![N-{1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2450711.png)


![1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2450719.png)